![molecular formula C7H10ClN5 B1491173 3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-羧酰胺 CAS No. 2098132-11-5](/img/structure/B1491173.png)
3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-羧酰胺
描述
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is a useful research compound. Its molecular formula is C7H10ClN5 and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗菌剂开发
该化合物,以其咪唑并[1,2-a]吡嗪核心,属于一类以其生物活性而闻名的分子。 研究表明,咪唑并[1,2-a]吡嗪的衍生物表现出显著的抗菌特性 。氯基团的存在可能增强这些特性,使其成为开发新型抗菌剂的候选药物。
有机材料合成:荧光探针
咪唑并[1,2-a]吡嗪骨架以其荧光特性而闻名,可用于有机材料的合成。 具体而言,该化合物可以被修饰以产生用于生物成像的荧光探针,有助于可视化细胞过程 。
天然产物合成:生物碱模拟物
具有咪唑并[1,2-a]吡嗪结构的化合物通常存在于天然产物中,特别是生物碱。 该化合物可以作为合成生物碱模拟物的合成中间体,这些模拟物在研究生物途径和潜在治疗应用方面具有重要价值 。
生物活性分子设计:激酶抑制剂
3-氯-5,6-二氢咪唑并[1,2-a]吡嗪-7(8H)-羧酰胺的结构复杂性使其成为设计激酶抑制剂的有希望的骨架。 这些抑制剂在癌症研究中具有广泛的应用,因为它们可以调节参与肿瘤生长和增殖的细胞信号通路 。
化学生物学:蛋白质相互作用研究
由于其潜在的生物活性,该化合物可用于化学生物学研究蛋白质相互作用。 通过将其连接到各种蛋白质或酶上,研究人员可以观察其对生物系统的影响,这对于理解疾病机制至关重要 。
环境科学:污染物降解
对咪唑并[1,2-a]吡嗪衍生物的环境应用的研究可能导致开发新的污染物降解方法。 该化合物的结构可能与污染物相互作用,促进其分解并降低环境毒性 。
作用机制
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with a similar pyrrolopyrazine scaffold .
生化分析
Biochemical Properties
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is essential in regulating cell signaling pathways. Additionally, it interacts with microbial enzymes, leading to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical processes within the target organisms.
Cellular Effects
The effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell viability and function.
Molecular Mechanism
At the molecular level, 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase enzymes, which play a pivotal role in cell signaling pathways . By binding to the active sites of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts downstream signaling events, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and consistent modulation of gene expression . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding to plasma proteins influences its bioavailability and tissue distribution . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is essential for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-3-11-6-4-12(7(9)10)1-2-13(5)6/h3H,1-2,4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVICXFTJIPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



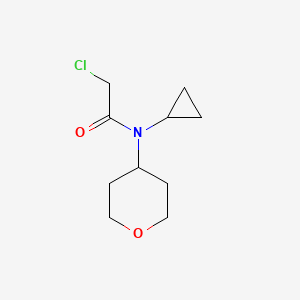
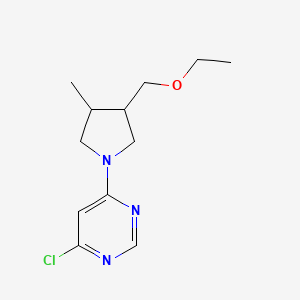
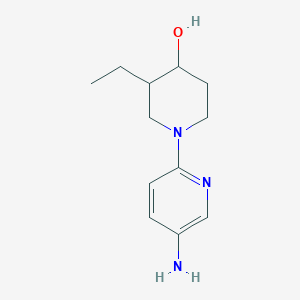
![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)
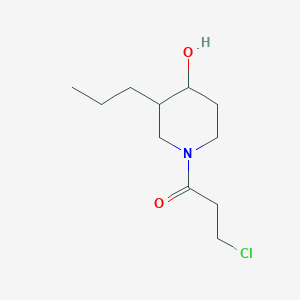
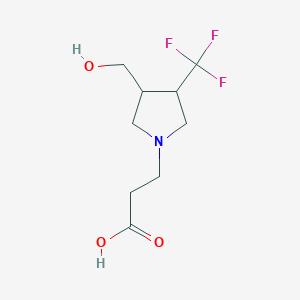
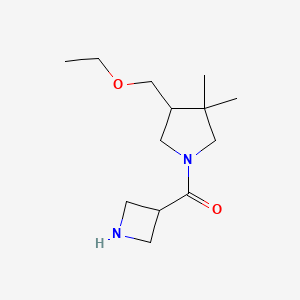
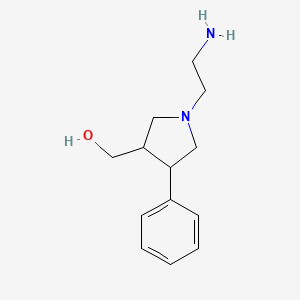

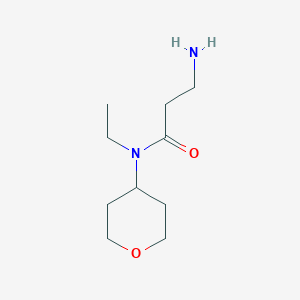
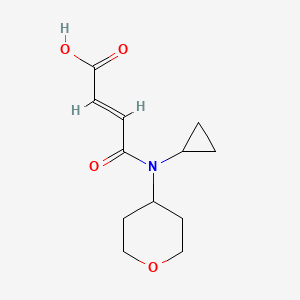

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)
